molecular formula C27H25N3O2 B13996671 4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide CAS No. 4899-83-6

4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide

Cat. No.: B13996671
CAS No.: 4899-83-6
M. Wt: 423.5 g/mol
InChI Key: SOGANZAFQORHIT-UHFFFAOYSA-N
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Description

4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-diethylaminobenzaldehyde with 2-amino-1-naphthol, followed by cyclization and subsequent acylation to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Dimethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide
  • 4-(4-Methoxyphenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide
  • 4-(4-Chlorophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide

Uniqueness

4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide stands out due to the presence of the diethylamino group, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in its applications compared to similar compounds.

Properties

CAS No.

4899-83-6

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

4-[4-(diethylamino)phenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C27H25N3O2/c1-3-30(4-2)21-16-14-20(15-17-21)28-25-18-24(26(31)23-13-9-8-12-22(23)25)27(32)29-19-10-6-5-7-11-19/h5-18H,3-4H2,1-2H3,(H,29,32)

InChI Key

SOGANZAFQORHIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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